3-Iodobenzylguanidinium-sulfate
Beschreibung
Contextualization within Guanidine (B92328) and Aralkylguanidine Chemistry
The functional core of the compound is the guanidinium (B1211019) group, the protonated form of guanidine (HNC(NH₂)₂). wikipedia.org Guanidine itself is a colorless, crystalline solid and a strong organic base. wikipedia.orgnih.gov When it accepts a proton, it forms the highly stable guanidinium cation. This stability arises from the delocalization of the positive charge across the three nitrogen atoms through resonance, which makes the parent compound, guanidine, a very strong base with a pKₐH of 13.6. wikipedia.org At physiological pH, guanidine exists almost exclusively as the guanidinium cation. nih.gov
3-Iodobenzylguanidinium belongs to the aralkylguanidine subclass. This classification indicates the presence of both an aromatic ring (the benzyl (B1604629) group) and an aliphatic chain linking to the guanidine moiety. wikipedia.org The synthesis of benzylguanidine derivatives is a subject of considerable research, often involving the reaction of an amine with a guanylating agent like S-methylisothiourea. mdpi.comacs.org The specific chemical properties of aralkylguanidines can be finely tuned by modifying the substituents on the aromatic ring, a strategy employed in the development of various research compounds. mdpi.com
Historical Perspectives on its Discovery and Initial Research Trajectories
The development of what is now known as iobenguane, or MIBG, originated in the late 1970s at the University of Michigan. nih.govnih.govemory.edu The initial goal was to create an imaging agent for the adrenal medulla, the inner part of the adrenal gland that produces stress hormones. nih.govnih.gov Researchers synthesized MIBG as an analog of the antihypertensive drug guanethidine, which was known to target adrenergic neurons. mdpi.com By incorporating an iodine atom, they could introduce a radioactive isotope for scintigraphic imaging. youtube.com
The first reports of using radioiodinated MIBG for imaging pheochromocytomas, tumors of the adrenal medulla, were published in the early 1980s. nih.govsnmjournals.orgajronline.org Soon after, its utility was extended to the localization of neuroblastomas, a common pediatric cancer of neural crest origin. snmjournals.orgnih.gov These early studies established MIBG's fundamental research value, demonstrating its ability to be taken up and concentrated by specific cell types due to its interaction with the norepinephrine (B1679862) transporter. nih.gov This selective uptake became the cornerstone of its subsequent investigation and application in neuroendocrine tumor research. nih.govnih.gov
Overview of Structural Analogs and Related Research Compounds Under Investigation
The success of MIBG spurred the investigation of numerous structural analogs to refine its properties. Research has explored modifications to nearly every part of the molecule.
Isomers: The position of the iodine atom on the benzyl ring has been a key variable. While 3-iodobenzylguanidine (meta-isomer) is the standard, the para-isomer has also been synthesized and studied. nih.gov
Alternative Halogens and Radionuclides: To leverage different imaging modalities like Positron Emission Tomography (PET), analogs have been developed with positron-emitting radionuclides. These include isotopes such as ¹²⁴I, ¹⁸F, and ⁷⁶Br. nih.gov The development of ¹⁸F-labeled MIBG analogs, such as [¹⁸F]MFBG (meta-fluorobenzylguanidine) and [¹⁸F]PFBG (para-fluorobenzylguanidine), aims to provide better imaging characteristics and more rapid body clearance. nih.gov
Non-Halogenated Derivatives: Research has also extended to benzylguanidine derivatives where the iodine is replaced with other functional groups entirely. For instance, hybrid molecules combining the benzylguanidine structure with alkylating agents have been synthesized to investigate combined targeting and cytotoxic effects on neuroblastoma cells. nih.gov
Related Aralkylguanidines: The broader family includes compounds like guanethidine, the conceptual predecessor to MIBG. mdpi.com Other benzylguanidine derivatives have been explored for various biological activities, demonstrating the versatility of this chemical scaffold. acs.orggoogle.com
This ongoing research seeks to enhance the specificity, uptake, and kinetic properties of these compounds for more precise biological and chemical investigation.
Compound Data Tables
Table 1: Chemical Identity of 3-Iodobenzylguanidinium-Sulfate and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | C₁₆H₂₂I₂N₆O₄S | 648.3 |
| 3-Iodobenzylguanidine (Iobenguane) | 2-[(3-iodophenyl)methyl]guanidine | C₈H₁₀IN₃ | 275.09 |
| Guanidine | Guanidine | CH₅N₃ | 59.07 |
| Guanethidine | 2-{[2-(azocan-1-yl)ethyl]amino}guanidine | C₁₀H₂₂N₄ | 198.31 |
Table 2: Key Properties of Guanidine and its Cation
| Feature | Guanidine | Guanidinium (Cation) |
|---|---|---|
| Formula | CH₅N₃ | CH₆N₃⁺ |
| Basicity | Strong Base | Conjugate Acid |
| pKaH | 13.6 | - |
| Stability | Reactive | Highly stable due to resonance |
| State at Physiological pH | - | Predominant form |
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHJRGCKGFRFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Radiochemical Production
Classical Synthesis Pathways for the 3-Iodobenzylguanidine Core
The foundational structure of 3-Iodobenzylguanidine (MIBG) is assembled through well-established organic synthesis routes. These pathways primarily revolve around the derivatization of m-iodobenzylamine precursors and subsequent condensation with agents that introduce the guanidine (B92328) functional group.
Derivatization from m-Iodobenzylamine Precursors
The most common starting material for the synthesis of the MIBG core is m-iodobenzylamine. This precursor already contains the characteristic iodine atom at the meta position of the benzene (B151609) ring, which is essential for the molecule's biological activity and subsequent radioiodination. The synthesis typically begins with the hydrochloride salt of m-iodobenzylamine (MIBA HCl). nih.gov
Condensation Reactions with Guanidine-Forming Agents
Several reagents can be employed to introduce the guanidine moiety onto the m-iodobenzylamine backbone. The choice of the guanidine-forming agent can influence the reaction conditions, yield, and the intermediate products formed.
One of the earliest and most widely adopted methods is the Wieland procedure , which utilizes cyanamide (B42294) (H₂NCN) as the guanidine-forming agent. nih.govnih.gov In this process, m-iodobenzylamine hydrochloride is heated with cyanamide, typically at around 100°C. nih.govnih.gov This reaction leads to the formation of an intermediate, which upon treatment with a base like potassium bicarbonate, precipitates as 3-iodobenzylguanidine bicarbonate. nih.gov The bicarbonate salt is then converted to the more stable sulfate (B86663) salt by treatment with sulfuric acid. nih.govnih.gov
Another common guanidine-forming agent is cyanoguanidine (dicyandiamide). The reaction of m-iodobenzylamine hydrochloride with cyanoguanidine often requires higher temperatures, around 200°C, but can offer the advantage of being a solvent-free reaction, simplifying the workup process. nih.gov
A different approach involves the use of S-ethylisothiouronium sulfate . This reagent reacts with m-iodobenzylamine hydrochloride in water at room temperature to directly yield 3-iodobenzylguanidine hemisulfate in a single step. nih.gov This method is notable for its mild conditions and the direct formation of the desired salt.
The following table summarizes various classical synthesis methods for the MIBG core:
| Method | Precursor | Guanidine-Forming Agent | Key Reaction Conditions | Intermediate/Product | Reported Yield | Reference |
| Wieland Procedure | m-Iodobenzylamine HCl | Cyanamide | Reflux at 100°C for 4 hours | 3-Iodobenzylguanidine bicarbonate | 60% (bicarbonate) | nih.gov |
| Cyanoguanidine Method | m-Iodobenzylamine HCl | Cyanoguanidine | Heated at 200°C for 6 hours | 3-Iodobenzylguanidine | 60.5% | nih.gov |
| S-ethylisothiouronium Method | m-Iodobenzylamine HCl | S-ethylisothiouronium sulfate | Stirred in water at room temperature for 5 hours | 3-Iodobenzylguanidine hemisulfate | 63% | nih.gov |
| Guanidine HCl Method | m-Iodobenzylbromide | Guanidine HCl with Sodium ethoxide | Reflux in ethanol (B145695) for 36 hours | 3-Iodobenzylguanidine | 43% | nih.gov |
Optimization of Reaction Conditions and Yields for Bulk Synthesis
For the large-scale production of 3-iodobenzylguanidine sulfate, optimization of reaction parameters is critical to maximize yield, ensure purity, and maintain cost-effectiveness. Key factors that are often fine-tuned include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent.
In the widely used Wieland procedure, a patent describes heating a mixture of m-iodobenzylamine hydrochloride and cyanamide at 105°C for 4 hours to achieve a high yield of 91% for the resulting 3-iodobenzylguanidine bicarbonate after precipitation. This suggests that careful control of the temperature and reaction duration can significantly improve the outcome of the synthesis. The absence of a solvent during the initial heating step can also simplify the process for bulk production by reducing solvent handling and removal costs.
Furthermore, the purification process is crucial for obtaining a product suitable for clinical use. Re-crystallization of the final 3-iodobenzylguanidine sulfate salt, often from a mixture of water and ethanol, is a common method to remove impurities. nih.gov For bulk synthesis, the efficiency of this purification step, including solvent selection and crystallization conditions, is a key area for optimization to minimize product loss while achieving the required purity standards. The development of one-step synthesis methods, such as the one using S-ethylisothiouronium sulfate, is also advantageous for scaling up production as it reduces the number of unit operations and potential for material loss. nih.govresearchgate.net
Radioiodination Techniques for Isotopic Labeling of 3-Iodobenzylguanidinium-Sulfate
The clinical utility of MIBG is realized through its labeling with radioactive isotopes of iodine, primarily Iodine-123 (¹²³I) for diagnostic imaging and Iodine-131 (B157037) (¹³¹I) for therapeutic applications.
Mechanisms of Isotopic Exchange for Iodine-123 and Iodine-131
The most prevalent method for radioiodination of MIBG is through an isotopic exchange reaction . nih.govnih.gov This process involves the replacement of the non-radioactive ¹²⁷I atom already present in the MIBG molecule with a radioactive isotope (¹²³I or ¹³¹I). The fundamental principle of this reaction is a nucleophilic aromatic substitution.
The isotopic exchange is typically carried out by heating the non-radioactive this compound with a solution of sodium radioiodide (Na[¹²³I] or Na[¹³¹I]). nih.gov The reaction is often facilitated by the presence of a catalyst, with copper(I) ions being a common choice. The Cu(I)-assisted nucleophilic exchange is considered a preferred method for radioiodination. The reaction is generally performed in an aqueous solution, and the temperature is elevated to drive the exchange process. For instance, refluxing at 140°C for an extended period has been described. nih.gov
The efficiency of the isotopic exchange is dependent on several factors, including the reaction temperature, duration, pH, and the presence of catalysts or oxidizing agents. The use of ammonium (B1175870) sulfate has been shown to facilitate solid-phase exchange radioiodination of aryl iodides under mildly acidic and oxidizing conditions.
Advancements in Radiosynthetic Procedures (e.g., Microwave-Assisted Approaches)
Efforts to improve the efficiency and speed of radiosynthesis have led to the exploration of advanced techniques, with microwave-assisted synthesis showing significant promise. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher radiochemical yields and purities. ufsm.briaea.org
A study on the synthesis of ¹³¹I-labeled MIBG demonstrated the effectiveness of microwave heating. iaea.org In this procedure, a solution containing MIBG, copper(II) sulfate pentahydrate, sodium metabisulfite (B1197395) (to generate Cu(I) in situ), and sodium ¹³¹I was heated in a microwave reactor to 100°C for only 4 minutes. iaea.org This rapid heating method resulted in a labeling efficiency of over 95% and a radiochemical purity of greater than 98%. iaea.org The significant reduction in heating time compared to conventional methods minimizes the potential for the degradation of the radiolabeled compound and the formation of impurities. iaea.org
The application of microwave technology has also been explored for the synthesis of MIBG analogues, such as 4-Hydroxy-3-iodobenzylguanidine (HIBG), where it has been shown to increase yield and reduce reaction time compared to conventional heating. ufsm.brredalyc.org These findings underscore the potential of microwave-assisted procedures to streamline the production of radiolabeled this compound, making it a more efficient and accessible radiopharmaceutical.
Characterization of Synthetic Intermediates and Final Product Purity for Research Applications
The synthesis of 3-Iodobenzylguanidinium sulfate involves several chemical intermediates, the characterization of which is crucial for ensuring the final product's quality and purity. A common synthetic route starts with 3-iodobenzylamine, which is reacted with a guanidinating agent like cyanamide. nih.govgoogle.com
One key intermediate formed in this process is 3-iodobenzylguanidine bicarbonate, which precipitates as a solid. google.com This intermediate can be characterized by its physical properties and spectroscopic data. The bicarbonate salt is then converted to the sulfate salt by reaction with sulfuric acid, which is subsequently crystallized. nih.gov
The final, non-radioactive product, 3-Iodobenzylguanidinium hemisulfate, must be thoroughly characterized to serve as a reference standard and as the precursor for radiolabeling. scirp.org Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for structural confirmation. nih.gov For instance, ¹³C-NMR can identify the specific carbon atoms in the molecule, including the benzylic CH₂, the carbons of the phenyl ring, and the imine carbon of the guanidinium (B1211019) group. nih.gov Mass spectrometry provides the molecular weight of the compound, with electrospray ionization (ESI) often showing the protonated molecule [M+H]⁺. nih.gov
Purity assessment of the final product and the identification of any process-related impurities are critical. scirp.org HPLC is the primary method for determining chemical purity. scirp.orgnih.gov Studies have used HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) to identify potential impurities, such as m-bromobenzylguanidine, which can arise if the starting material, 3-iodobenzylamine, contains m-bromobenzylamine as a contaminant. scirp.org Stress testing under various conditions (acidic, thermal, oxidative, and photolytic) helps to understand the stability of the compound and identify potential degradation products. scirp.org The guanidine and amine groups are noted as the primary sites of chemical instability. scirp.org
Table 2: Spectroscopic Data for Characterization of 3-Iodobenzylguanidinium Sulfate
| Technique | Observed Data | Interpretation | Source |
|---|---|---|---|
| ¹³C-NMR (D₂O) | δ 40, 95, 125, 127, 130, 133, 135, 165 ppm | Confirms carbon skeleton: benzylic CH₂, phenyl carbons, and imine carbon | nih.gov |
| Mass Spec (ESI) | m/z 276 [M+H]⁺ | Corresponds to the protonated molecular ion of 3-iodobenzylguanidine | nih.gov |
| IR (KBr) | 3339 & 3274 cm⁻¹, 1662 & 1643 cm⁻¹, 1092 cm⁻¹, 887 & 701 cm⁻¹ | N-H stretching, C=N stretching, S=O stretching, and 1,3-disubstituted benzene ring vibrations | nih.gov |
| ¹H-NMR (CD₃OD) | δ 7.71 (s, 1H), 7.68 (d, 1H), 7.27 (d, 1H), 7.12 (t, 1H), 4.38 (s, 2H) | Aromatic and benzylic protons of the 3-iodobenzyl group | google.com |
Molecular Mechanisms of Action and Target Interactions
High-Affinity Interaction with the Norepinephrine (B1679862) Transporter (NET)
The Norepinephrine Transporter, encoded by the SLC6A2 gene, is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons. nih.gov This process is vital for terminating noradrenergic signaling and maintaining neurotransmitter homeostasis. The structural similarity of 3-Iodobenzylguanidinium to norepinephrine allows it to act as a substrate for NET, leading to its high-affinity binding and subsequent transport.
Recent cryo-electron microscopy studies of the human NET (hNET) have provided significant insights into how it recognizes and transports its substrates. nih.gov Research using meta-iodobenzylguanidine (MIBG), the active component of 3-Iodobenzylguanidinium-sulfate, demonstrates that it binds directly to the central substrate-binding site of the transporter. nih.gov This binding occurs when the transporter is in an inward-facing conformation, characterized by a sealed extracellular gate and an open intracellular gate, which facilitates the translocation of the substrate into the cell. nih.gov
The uptake process mediated by NET is an active transport mechanism, often referred to as Type 1 uptake. nih.gov This active transport is highly specific and is a key feature in cell types that express high levels of NET, such as neuroblastoma cells. nih.gov The efficiency of this transport is a determining factor in the intracellular accumulation of the compound.
Table 1: NET Interaction with 3-Iodobenzylguanidinium
| Feature | Description | Source(s) |
|---|---|---|
| Binding Site | Binds to the central substrate-binding site of the Norepinephrine Transporter (NET). | nih.gov |
| Transporter State | Interacts with NET in an inward-facing conformation with an open intracellular gate. | nih.gov |
| Transport Type | Undergoes active transport, also known as Type 1 uptake. | nih.gov |
| Function | Acts as a substrate of NET, mimicking endogenous catecholamines. | nih.gov |
As a substrate for the Norepinephrine Transporter, 3-Iodobenzylguanidinium inherently competes with endogenous catecholamines, primarily norepinephrine, for binding and transport. nih.gov NET's primary physiological function is the reuptake of released noradrenaline, and any compound that binds to the same site will act as a competitive agent. nih.gov
While direct sulfoconjugation of catecholamines like epinephrine (B1671497) and norepinephrine has been shown to reduce their binding affinity for beta-adrenoceptors by at least 1,000-fold, their interaction at the transporter level is a matter of direct competition for the same uptake mechanism. nih.gov Both 3-Iodobenzylguanidinium and norepinephrine are recognized and translocated by NET, meaning their relative concentrations in the vicinity of the transporter will dictate the rate of uptake for each. This competition is fundamental to the compound's mechanism, as it hijacks the natural pathway for catecholamine clearance.
Interaction with Polyspecific Organic Cation Transporters (OCTs)
Beyond the high-affinity NET, 3-Iodobenzylguanidinium also interacts with members of the polyspecific organic cation transporter (OCT) family, part of the Solute Carrier (SLC22) family. These transporters exhibit broader substrate specificity and contribute to the compound's uptake and distribution in various tissues.
In certain research models, particularly those involving rodents, Organic Cation Transporter 1 (OCT1) plays a role in the transport of organic cations. In the rodent kidney, OCT1 is expressed alongside OCT2 at the basolateral membrane of tubular epithelial cells, where it can mediate the uptake of compounds from the blood. nih.gov However, the expression of OCT1 is low in the human kidney, suggesting its role in the uptake of 3-Iodobenzylguanidinium in humans may be less significant than in some animal models. nih.gov
Organic Cation Transporter 2 (OCT2) is the predominant OCT in the human kidney, located at the basolateral membrane of proximal epithelial cells. nih.gov It is a key transporter for the secretion of cationic drugs into the urine. nih.gov Research has demonstrated that OCT2 is responsible for the transport of various organic cations, including beta-adrenoceptor antagonists. nih.gov Given its substrate profile and localization in the kidney, OCT2 is significantly involved in the renal uptake and clearance of 3-Iodobenzylguanidinium. nih.govnih.gov This transport is electrogenic and provides a driving force for moving cations from the blood into the tubular cells. nih.gov
Table 2: Overview of Polyspecific Organic Cation Transporter (OCT) Interactions
| Transporter | Location/Role in Research Models | Relevance to 3-Iodobenzylguanidinium | Source(s) |
|---|---|---|---|
| OCT1 | Expressed at the basolateral membrane in rodent kidneys. Low expression in human kidney. | Contributes to uptake in rodent models. | nih.gov |
| OCT2 | Dominant OCT at the basolateral membrane of human kidney proximal tubules. | Major transporter for renal uptake and clearance from the blood. | nih.govnih.gov |
| OCT3 | Extraneuronal monoamine transporter; highly expressed in tissues like white adipose tissue. | Mediates uptake in extraneuronal tissues, influencing tissue accumulation. | nih.govnih.gov |
Modulation of Multidrug and Toxin Extrusion (MATE) Proteins in Transport Processes
3-Iodobenzylguanidinium (MIBG), a norepinephrine analog, is transported by various organic cation transporters, including the Multidrug and Toxin Extrusion (MATE) proteins. nih.govnih.gov MATE transporters, found in nearly all living organisms, are crucial for excreting metabolic waste and foreign substances. nih.gov In mammals, they are key to the renal and biliary excretion of organic cations. nih.gov
Specifically, human MATE1 (hMATE1) and MATE2-K (hMATE2-K) are involved in the transport of MIBG. nih.gov Kinetic analyses have shown that hMATE1 and hMATE2-K transport MIBG with high affinity. nih.gov The interaction with these transporters is significant as they play a role in the renal elimination of MIBG. nih.govnih.gov The renal clearance of MIBG is substantially higher than what can be accounted for by glomerular filtration alone, indicating active tubular secretion, a process in which MATE proteins are key players. nih.gov
The modulation of MATE transporters can, therefore, influence the distribution and elimination of MIBG. Inhibition of MATE1 can lead to drug-drug interactions, altering the exposure and accumulation of MATE1 substrates in various tissues. nih.gov Several drugs have been identified as selective inhibitors of MATE transporters. For instance, cimetidine (B194882) is a selective inhibitor of MATE transporters at therapeutic doses. nih.gov Conversely, some compounds can inhibit multiple organic cation transporters, including both OCTs and MATEs. nih.gov
The table below summarizes the key MATE transporters involved in 3-Iodobenzylguanidinium transport and their functions.
| Transporter | Function in MIBG Transport | Tissue Localization |
| hMATE1 | Efflux of MIBG, contributing to renal and hepatic elimination. nih.govnih.gov | Kidney (apical membrane of proximal and distal convoluted tubules), liver, skeletal muscle, adrenal gland, testis. nih.gov |
| hMATE2-K | Efflux of MIBG, contributing to renal elimination. nih.govnih.gov | Almost exclusively in the apical membrane of the human renal proximal tubule. nih.gov |
Exploration of Other Putative Molecular Targets and Ligand-Receptor Binding Dynamics
Beyond its well-established interaction with the norepinephrine transporter (NET), 3-Iodobenzylguanidinium (MIBG) interacts with other molecular targets, influencing its cellular uptake and retention. Adrenergic receptor ligands have been shown to affect MIBG uptake and storage in neuroblastoma cells. nih.gov For instance, alpha-agonists like clonidine (B47849) and methoxamine (B1676408) significantly inhibit MIBG uptake. nih.gov Similarly, alpha-antagonists such as phenoxybenzamine (B1677643) and phentolamine (B1677648) also demonstrate a broad range of inhibition. nih.gov The mixed alpha- and beta-adrenergic ligand, labetalol, inhibits MIBG uptake in a dose-dependent manner. nih.gov These findings suggest that drugs targeting adrenergic receptors can interfere with MIBG accumulation in cells. nih.gov
The interaction of MIBG is not limited to adrenergic receptors. Studies have investigated its binding to dopamine (B1211576) receptors. One study using [125I]3-iodobenzamide (IBZM), a related compound, demonstrated selective binding to D2 dopamine receptors, which was blocked by D2 agonists and antagonists. nih.gov While this study was not on MIBG itself, it highlights the potential for iodinated benzylamine (B48309) derivatives to interact with dopaminergic systems.
Furthermore, emerging evidence suggests the involvement of multidrug resistance proteins (MRP1/4) in the efflux of MIBG from neuroendocrine cancer cells. nih.gov This could be a significant factor in the development of resistance to MIBG therapy. nih.gov
The table below presents a summary of putative molecular targets for 3-Iodobenzylguanidinium and the observed interactions.
| Molecular Target | Type of Interaction | Effect on MIBG |
| Alpha-adrenergic agonists (e.g., clonidine, methoxamine) | Inhibition of uptake | Reduced cellular accumulation. nih.gov |
| Alpha-adrenergic antagonists (e.g., phenoxybenzamine, phentolamine) | Inhibition of uptake | Reduced cellular accumulation. nih.gov |
| Mixed alpha/beta-adrenergic ligand (labetalol) | Inhibition of uptake | Reduced cellular accumulation. nih.gov |
| D2 Dopamine Receptors | Potential binding (inferred from related compounds) | Further research needed to confirm direct interaction and effect. nih.gov |
| Multidrug Resistance Proteins (MRP1/4) | Efflux from cancer cells | Potential mechanism for therapeutic resistance. nih.gov |
Preclinical Pharmacological and Biological Investigations
In Vitro Studies on Cellular Models
Characterization of Cellular Uptake and Retention Kinetics in Specific Cell Lines
The uptake and retention of meta-iodobenzylguanidine (MIBG), the active component of 3-Iodobenzylguanidinium-sulfate, have been extensively studied in various neuroblastoma cell lines to understand its mechanism of action. nih.govnih.gov Research has shown that MIBG uptake is a frequent characteristic of human neuroblastoma cells, although the efficiency of uptake and subsequent storage can vary between different cell lines. nih.gov
Studies have identified two primary mechanisms for MIBG uptake: an active, temperature-dependent, and sodium-dependent transport process at lower concentrations, and passive diffusion at higher, non-physiological concentrations. nih.gov The active transport system, known as the type 1 uptake mechanism, is characterized by high affinity and saturability. nih.govnih.gov This specific uptake can be inhibited by desipramine, a known inhibitor of the norepinephrine (B1679862) transporter (NET). nih.gov
The SK-N-BE(2)C human neuroblastoma cell line is one example that demonstrates both active transport and passive diffusion of MIBG. nih.gov This cell line, along with the SH-SY5Y neuroblastic subline, possesses a specific uptake system and the ability to store MIBG. nih.gov In contrast, some neuroblastoma cell lines, such as LAN-5, exhibit a specific uptake mechanism but lack efficient storage capabilities. nih.gov Other cell lines, like GI-LI-N and GI-CA-N, lack both uptake and storage mechanisms. nih.gov Interestingly, the non-neuroblastic SH-EP1 subline fails to show either MIBG uptake or retention. nih.gov
Furthermore, the induction of neuronal differentiation with agents like retinoic acid has been shown to increase both the velocity of uptake and the storage efficiency of MIBG in certain cell lines, such as SH-SY5Y. nih.gov This suggests a correlation between the neuronal phenotype of the cells and their ability to handle MIBG. The majority of incorporated MIBG is found within the cytoplasm of the cells. nih.gov
It has also been established that MIBG is a substrate for several organic cation transporters (OCTs), including hOCT1, hOCT2, and hOCT3, as well as multidrug and toxin extrusion proteins (MATEs) like hMATE1 and hMATE2-K. nih.gov These transporters exhibit comparable affinities for MIBG, with K_m values in the micromolar range, which are only slightly higher than that of the norepinephrine transporter (NET). nih.gov
Table 1: MIBG Uptake and Retention in Human Neuroblastoma Cell Lines
| Cell Line | Specific Uptake | Efficient Storage |
|---|---|---|
| SK-N-BE(2)C | Yes | Yes |
| SH-SY5Y | Yes | Yes |
| LAN-5 | Yes | No |
| GI-LI-N | No | No |
| GI-CA-N | No | No |
| SH-EP1 | No | No |
| SK-N-SH | Yes | Yes |
Assessment of Biological Effects on Cellular Proliferation and Viability in Neuroendocrine Cell Lines
The biological effects of this compound are intrinsically linked to its active component, MIBG, which, when radiolabeled, can induce cell death. The efficacy of this process is dependent on the successful uptake and retention of the compound within the target neuroendocrine tumor cells. wisc.edu Various methods are employed to assess cell viability and proliferation following exposure to such therapeutic agents. These assays typically measure metabolic activity or membrane integrity. nih.gov
Commonly used assays include those based on the reduction of tetrazolium salts like MTT, MTS, XTT, and WST-1 by metabolically active cells. nih.gov The resulting colored formazan (B1609692) product is proportional to the number of viable cells. Another approach involves the reduction of resazurin (B115843) into the fluorescent resorufin. nih.gov Additionally, protease activity assays can be used, where a substrate is cleaved by proteases in viable cells to generate a fluorescent signal. nih.gov The luminogenic ATP assay measures the amount of ATP present, which is a marker of metabolically active cells. nih.gov
More direct methods of assessing cell viability focus on membrane integrity. nih.gov For instance, the Membrane Potential Cell Viability Assay utilizes a fluorescent dye that changes intensity based on the cell membrane's potential, with permanent depolarization indicating cell death. nih.gov Cell proliferation can be quantified by methods such as direct cell counting, the incorporation of analogs like BrdU or EdU into newly synthesized DNA, or by measuring the total protein content using dyes like Sulforhodamine B. nih.gov
In the context of neuroendocrine tumors, three-dimensional (3D) multicellular spheroid models are increasingly being used to screen for the effects of therapeutic drugs. nih.gov These models better represent the in vivo tumor microenvironment compared to traditional 2D cell cultures. nih.gov Human neuroendocrine tumor cell lines can be cultured to form these spheroids, and the efficacy of treatments can be monitored by observing changes in spheroid morphology, shape, and size. nih.gov
Investigation of Downstream Signaling Pathways and Gene Expression Modulation
The accumulation of radiolabeled MIBG within neuroendocrine tumor cells leads to DNA damage and subsequent cell death. nih.gov This is a consequence of the β-emissions from the iodine-131 (B157037) isotope. nih.gov The therapeutic effect is localized, as the emitted beta particles travel only about a millimeter, concentrating the radiation dose within the tumor. youtube.com
The uptake of MIBG is primarily mediated by the norepinephrine transporter (NET), which is highly expressed in many neuroendocrine tumors. nih.govnih.gov Once inside the cell, MIBG is stored in neurosecretory granules through the action of vesicular monoamine transporters. nih.gov
Recent research has highlighted the role of microRNAs (miRNAs) in the regulation of cellular processes and their potential as biomarkers in cancer. dovepress.com For instance, the overexpression of miR-21 has been linked to the progression of various cancers, while the downregulation of miRNAs like hsa-miRNA-16-5p can promote tumor cell proliferation by affecting key tumor suppressor genes. dovepress.com While direct studies on the specific modulation of these miRNAs by this compound are not detailed in the provided search results, the general principle of gene expression modulation by therapeutic agents is a critical area of cancer research.
Analysis of Interactions with Pharmacological Agents Affecting Transporter Function in Cell Culture
The uptake of MIBG into cells is a critical step for its therapeutic action and can be influenced by various pharmacological agents. The primary transporter responsible for MIBG uptake into neuroendocrine tumor cells is the norepinephrine transporter (NET). nih.gov Inhibitors of this transporter, such as the tricyclic antidepressant desipramine, can effectively block the active transport of MIBG. nih.gov
Beyond the NET, MIBG is also a substrate for polyspecific organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. nih.gov This opens the possibility of drug-drug interactions with other medications that are also substrates or inhibitors of these transporters. Studies have shown that several FDA-approved oncology drugs have the potential to inhibit MIBG uptake mediated by hOCTs or hMATEs. nih.gov For example, irinotecan (B1672180) selectively inhibits hOCT1-mediated MIBG uptake, while crizotinib (B193316) potently inhibits hOCT3-mediated uptake. nih.gov
Competition studies have demonstrated that biogenic amines like dopamine (B1211576), tyramine, and nor-adrenaline are highly efficient at blocking MIBG entry into cells, indicating that the active transport mechanism is promiscuous. nih.gov Serotonin and histamine (B1213489) can also interfere with MIBG uptake, but only at much higher concentrations. nih.gov The interaction between different compounds at the level of plasma protein binding can also influence their free concentrations. For instance, competitive interactions have been observed between p-cresyl sulfate (B86663) and indoxyl sulfate for binding to human serum albumin. nih.gov Such interactions could potentially alter the availability of MIBG for cellular uptake.
Table 2: Inhibitory Effects of Selected Drugs on MIBG Transporters
| Drug | Transporter(s) Inhibited |
|---|---|
| Desipramine | Norepinephrine Transporter (NET) |
| Irinotecan | hOCT1 |
| Crizotinib | hOCT3 |
| Dopamine | Active Transport Mechanism |
| Tyramine | Active Transport Mechanism |
| Nor-adrenaline | Active Transport Mechanism |
In Vivo Studies in Animal Models
Comprehensive Biodistribution and Pharmacokinetic Profiles in Rodent Models
Animal models, particularly rodent models, are crucial for understanding the in vivo behavior of compounds like this compound. nih.gov Biodistribution studies track the compound throughout the body, identifying target tissues and organs of accumulation.
Studies in mice have provided valuable insights into the biodistribution of MIBG. For instance, research using Oct1 knockout mice demonstrated a significant decrease in liver concentrations of MIBG, indicating the importance of this transporter in hepatic accumulation. nih.gov Similarly, studies in Oct3 knockout mice have shown the major role of this transporter in MIBG uptake in the salivary glands and heart. nih.gov
The use of animal models is essential for evaluating both the efficacy and potential toxicity of therapeutic agents. nih.gov They allow for the investigation of factors such as species-specific differences in tissue tropism and cellular infectivity, which are important for translating findings to human applications. nih.gov For example, the LPL-/- mouse model has been instrumental in toxicological evaluations. nih.gov
The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion, is a key determinant of its therapeutic effect. In the case of MIBG, it is known to be a stable compound that is not metabolized by monoamine oxidase (MAO) or catechol-o-methyl transferase (COMT). nih.gov The primary route of elimination is through the kidneys. nih.gov The transporters hOCT2 and hMATE1/2-K are believed to be involved in its renal tubular secretion. nih.gov
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Compound Purity and Derivatization Analysis
Chromatography is a cornerstone for separating and analyzing complex mixtures. In the context of 3-Iodobenzylguanidinium sulfate (B86663), both high-performance liquid chromatography and thin-layer chromatography serve critical, distinct roles in purity assessment.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the impurity profiling of 3-Iodobenzylguanidinium sulfate. The technique offers high resolution and sensitivity, making it ideal for detecting and quantifying potential process-related impurities and degradation products. A typical approach involves developing a stability-indicating method, which is validated to prove its suitability for its intended purpose. nih.gov
The development of such a method often utilizes a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.gov The method is validated for several parameters, including linearity, accuracy, precision, and specificity, to ensure reliable and consistent performance. nih.gov Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate that the method can effectively separate the main compound from any formed degradation products. nih.govresearchgate.net
Below is a table representing typical parameters for an HPLC method used in impurity analysis.
| Parameter | Typical Specification | Purpose |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Gradient of aqueous buffer (e.g., Ammonium (B1175870) Formate) and Acetonitrile | Allows for the elution of compounds with a wide range of polarities. nih.gov |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |
| Column Temperature | 30°C | Maintains consistent retention times and selectivity. researchgate.net |
| Detection | UV Spectrophotometry (e.g., at 220 nm) | Monitors the elution of compounds that absorb UV light. researchgate.net |
| Injection Volume | 20 µL | A standardized volume for reproducible quantification. researchgate.net |
When 3-Iodobenzylguanidinium sulfate is radiolabeled, typically with isotopes of iodine (e.g., ¹²³I or ¹³¹I), Thin-Layer Chromatography (TLC) becomes a rapid and effective method for determining its radiochemical purity (RCP). ymaws.comnih.gov The primary goal is to quantify the proportion of the total radioactivity that is present in the desired chemical form of the radiolabeled guanidinium (B1211019) compound. ymaws.com
The main radiochemical impurity of concern is typically free radioiodide, which can compromise the quality of diagnostic images or deliver an unintended radiation dose to non-target tissues like the thyroid gland. ymaws.com The TLC method is designed to separate the labeled 3-Iodobenzylguanidinium sulfate from this free radioiodide.
The process involves spotting a small amount of the radiopharmaceutical onto a TLC plate (the stationary phase) and developing it in a tank containing a suitable mobile phase. ymaws.comnih.gov As the mobile phase moves up the plate, it separates the components based on their different affinities for the stationary and mobile phases. After development, the distribution of radioactivity on the plate is measured using a radiation detector.
A hypothetical TLC system for assessing the radiochemical purity of [¹³¹I]Iodobenzylguanidinium sulfate is detailed below.
| Parameter | Description |
| Stationary Phase | Silica gel plates (ITLC-SG) |
| Mobile Phase | Methanol:1 M Ammonium Acetate (80:20 v/v) |
| Rf of [¹³¹I]Iodobenzylguanidinium | ~0.0 - 0.2 |
| Rf of Free [¹³¹I]Iodide | ~0.8 - 1.0 |
Spectroscopic and Spectrometric Characterization in Research Contexts
Spectroscopic and spectrometric methods are crucial for the definitive identification and structural confirmation of 3-Iodobenzylguanidinium sulfate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 3-Iodobenzylguanidinium sulfate. wiley.com Through one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, researchers can confirm the connectivity of atoms within the molecule. nih.gov
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon atoms. Two-dimensional techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish proton-proton and proton-carbon correlations, respectively, which helps piece together the molecular framework. nih.gov This detailed structural map is essential for confirming that the correct isomer (i.e., the 3-iodo substitution pattern) has been synthesized.
The following table shows hypothetical ¹H NMR chemical shifts for the 3-Iodobenzylguanidinium cation, illustrating how different protons in the molecule would produce distinct signals.
| Proton(s) | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (position 2) | 7.8 | Singlet | 1H |
| Aromatic CH (position 4) | 7.6 | Doublet | 1H |
| Aromatic CH (position 6) | 7.4 | Doublet | 1H |
| Aromatic CH (position 5) | 7.1 | Triplet | 1H |
| Methylene (-CH₂-) | 4.5 | Singlet | 2H |
| Guanidinium (-NH₂) | 7.3 | Broad Singlet | 4H |
Mass Spectrometry (MS) is used to determine the molecular weight of 3-Iodobenzylguanidinium sulfate and to gain further structural information through fragmentation analysis. nih.gov Techniques like Electrospray Ionization (ESI) are typically used to ionize the molecule, and a mass analyzer (such as a Time-of-Flight or TOF) measures the mass-to-charge ratio (m/z) of the resulting ions with high accuracy. nih.gov
The primary analysis would confirm the molecular weight of the 3-Iodobenzylguanidinium cation. Tandem mass spectrometry (MS/MS) can also be performed, where the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure, for example, by observing the loss of the guanidinium group or other characteristic cleavages. nih.gov
The table below outlines the expected mass spectrometric data for the 3-Iodobenzylguanidinium cation.
| Analysis | Ion | Expected m/z | Information Provided |
| Full Scan MS | [M]⁺ | 290.00 | Confirms the monoisotopic mass of the 3-Iodobenzylguanidinium cation. |
| Tandem MS Fragment | [M - NH₃]⁺ | 273.00 | Potential loss of ammonia (B1221849) from the guanidinium group. |
| Tandem MS Fragment | [M - CH₄N₃]⁺ | 230.94 | Loss of the neutral guanidine (B92328) moiety, leaving the iodobenzyl fragment. |
| Tandem MS Fragment | [C₇H₆I]⁺ | 216.95 | Iodobenzyl cation fragment. |
Computational and Theoretical Perspectives on 3 Iodobenzylguanidinium Sulfate
Molecular Docking and Binding Site Prediction for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 3-Iodobenzylguanidinium, the primary target for docking studies is the human norepinephrine (B1679862) transporter (hNET). These studies aim to understand the specific interactions that govern the binding of the compound within the transporter's binding pocket.
Predicting the binding site of 3-Iodobenzylguanidinium on hNET is critical for understanding its mechanism of uptake. Computational methods for binding site prediction analyze the protein's structure to identify conserved regions and pockets likely to interact with ligands. nih.gov For the norepinephrine transporter, the binding site is located within the transmembrane domains.
| Computational Method | Target Protein | Key Findings |
|---|---|---|
| Molecular Docking | Human Norepinephrine Transporter (hNET) | Predicts binding orientation and affinity of 3-Iodobenzylguanidinium within the transporter. |
| Binding Site Prediction | Human Norepinephrine Transporter (hNET) | Identifies conserved residues in transmembrane domains as the likely interaction site. |
Structure-Activity Relationship (SAR) Studies via In Silico Methods
Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. nih.gov In silico SAR studies for 3-Iodobenzylguanidinium analogs employ computational methods to predict how modifications to the molecular structure will affect its binding affinity for hNET and its subsequent uptake into cells. nih.govresearchgate.net
These studies often involve generating a library of virtual analogs by modifying the core structure of 3-Iodobenzylguanidinium and then using molecular docking and other computational tools to predict their activity. Key areas of modification include the position and type of halogen substituent on the benzyl (B1604629) ring and alterations to the guanidinium (B1211019) group. The goal is to identify modifications that enhance binding affinity and selectivity for hNET.
| Structural Modification | Predicted Effect on Activity | Rationale |
|---|---|---|
| Varying halogen substituent (F, Cl, Br, I) | Influences binding affinity and selectivity. | Changes in electronegativity and size affect interactions within the binding pocket. |
| Altering substituent position (ortho, meta, para) | Meta-position is generally optimal for hNET recognition. | The geometry of the binding site favors the meta-substituted conformation. |
| Modifications to the guanidinium group | Can alter hydrogen bonding and overall charge distribution. | The guanidinium group is crucial for key interactions with hNET residues. |
Pharmacophore Modeling for Rational Design of Analogs and Probes
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity. nih.govyoutube.com A pharmacophore model for hNET inhibitors based on 3-Iodobenzylguanidinium and other known ligands can be generated to guide the design of novel analogs with improved properties. youtube.comyoutube.com
The process involves aligning a set of active molecules and extracting their common chemical features. youtube.com The resulting pharmacophore model serves as a 3D query to screen virtual libraries for new compounds that match the required features, potentially leading to the discovery of more potent and selective hNET ligands.
Key pharmacophoric features for hNET ligands derived from compounds like 3-Iodobenzylguanidinium would likely include:
A hydrogen bond donor feature corresponding to the guanidinium group.
A hydrophobic/aromatic feature representing the benzyl ring.
Molecular Dynamics Simulations of Compound-Target Complex Stability
Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules and their complexes over time. arxiv.org For the 3-Iodobenzylguanidinium-hNET complex, MD simulations can be used to assess the stability of the predicted binding poses from molecular docking studies. preprints.org These simulations model the movements of atoms in the complex, providing a more realistic picture of the interactions in a dynamic environment.
By analyzing the trajectory of the simulation, researchers can evaluate the stability of key hydrogen bonds and hydrophobic interactions, calculate binding free energies, and observe any conformational changes in the protein or the ligand upon binding. nih.gov This information is crucial for validating docking results and understanding the fine details of the recognition process at an atomic level.
Emerging Research Directions and Future Prospects for 3 Iodobenzylguanidinium Sulfate
Design and Synthesis of Novel Analogs with Enhanced Specificity or Optimized Preclinical Properties
A significant frontier in the evolution of 3-Iodobenzylguanidinium-sulfate is the rational design and synthesis of new analogs with superior properties for imaging and therapy. Research has focused on creating versions labeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), to leverage the higher sensitivity and resolution of Positron Emission Tomography (PET) compared to the Single Photon Emission Computed Tomography (SPECT) imaging used with iodine-123. nih.govnih.gov
Several ¹⁸F-labeled analogs have been developed, including:
[¹⁸F]MFBG (3-[¹⁸F]fluorobenzylguanidine): This analog has demonstrated potential for imaging hNET expression. In preclinical models using hNET-transduced glioma xenografts, [¹⁸F]MFBG was able to visualize tumors better than [¹²⁴I]MIBG at earlier time points. nih.govresearchgate.net It showed significantly more rapid body clearance and lower uptake in most non-target organs, which could improve image quality and reduce radiation dose to the patient. nih.govresearchgate.net
[¹⁸F]PFBG (4-[¹⁸F]fluorobenzylguanidine): Synthesized and evaluated alongside [¹⁸F]MFBG, this analog showed lower tumor accumulation in vivo compared to the meta-substituted version, highlighting the critical role of the substituent's position on the benzyl (B1604629) ring. nih.gov
[¹⁸F]FPOIBG (4-[¹⁸F]Fluoropropoxy-3-iodobenzylguanidine): This novel analog was designed to be synthesized in a single radiochemical step. nih.gov However, in vitro assays showed its uptake in NET-expressing cells was significantly lower than that of [¹²⁵I]MIBG, indicating that while the synthesis may be streamlined, the resulting compound had a lower affinity for the target transporter. nih.gov
These studies underscore a key challenge in analog design: balancing synthetic feasibility with biological efficacy. Modifications to the molecule can drastically alter its interaction with the norepinephrine (B1679862) transporter.
| Analog | Radionuclide | Key Preclinical Finding | Reference |
|---|---|---|---|
| [¹⁸F]MFBG | ¹⁸F | Better visualization of hNET xenografts and more rapid body clearance compared to [¹²⁴I]MIBG. | nih.govresearchgate.net |
| [¹⁸F]PFBG | ¹⁸F | Lower tumor accumulation in vivo compared to [¹⁸F]MFBG. | nih.gov |
| [¹⁸F]FPOIBG | ¹⁸F | Significantly lower uptake in NET-expressing cells compared to [¹²⁵I]MIBG. | nih.gov |
Exploration of New Preclinical Disease Models for Mechanistic Insight
The utility of this compound is being explored in a variety of preclinical disease models, which are crucial for understanding disease mechanisms and evaluating novel therapeutics. nih.gov While traditionally used in models of neuroendocrine tumors, its application is expanding.
Cardiovascular Disease Models: In a model of hypertension using Dahl salt-sensitive rats, the washout of ¹²³I-MIBG from the heart was used to assess changes in cardiac sympathetic activity as the disease progressed. wikipedia.org This demonstrates its use in tracking nerve dysfunction in chronic diseases. The compound is also a key component in the Seattle Heart Failure Model (SHFM), a multivariable model that predicts survival in heart failure patients, suggesting its utility in preclinical heart failure models to stratify risk and evaluate therapies. nih.govnih.gov
Genetically Engineered Models: A more recent approach involves the use of genetically engineered models to ensure specific expression of the target transporter. For instance, hNET reporter gene-transduced C6 rat glioma cells and the corresponding xenografts have been used to specifically evaluate the uptake and imaging properties of novel MIBG analogs like [¹⁸F]MFBG. nih.govresearchgate.net This allows for a clean assessment of a compound's interaction with the human transporter without confounding factors from the animal's endogenous proteins.
Models for Neurological Disorders: There is emerging interest in using animal models to investigate neurological conditions. nih.govnih.gov Given that MIBG scintigraphy can help distinguish between dementia of the Alzheimer's-type and dementia with Lewy bodies, its application in corresponding animal models could provide mechanistic insights into the sympathetic nervous system's role in neurodegeneration. news-medical.net
Integration with Advanced Biological Technologies (e.g., 3D Cell Culture, Organ-on-a-Chip Systems)
Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, are revolutionizing preclinical research by providing more physiologically relevant data than traditional 2D cell cultures. corning.comnih.govfrontiersin.org These technologies create microenvironments that better mimic the complexity of human tissues, including cell-cell interactions, nutrient gradients, and mechanical forces. nih.govfrontiersin.orgfluigent.com
While direct studies integrating this compound with these specific platforms have not been extensively reported, this represents a major future prospect.
3D Cell Culture: Three-dimensional models like tumor spheroids can replicate aspects of the tumor microenvironment that are absent in 2D cultures. corning.commdpi.comoncohemakey.com For neuroendocrine tumors like neuroblastoma, growing cells as 3D spheroids could be used to study the penetration and efficacy of therapeutic ¹³¹I-MIBG in a setting that more closely resembles an actual tumor nodule. oncohemakey.com This could help explain mechanisms of treatment resistance and optimize therapeutic strategies.
Organ-on-a-Chip: These microfluidic devices can simulate the function of human organs. mdpi.comnu.edu.kz A "heart-on-a-chip" could be used to study the uptake and retention of this compound in cardiac tissue with high precision, providing detailed data on its kinetics. Similarly, a multi-organ chip could be developed to investigate the compound's metabolism and biodistribution in a dynamic system, offering a more accurate prediction of its in vivo behavior than current static cell-based assays. nih.gov
The integration of this compound with these technologies could accelerate the development of new analogs and provide deeper mechanistic insights by bridging the gap between simple in vitro tests and complex in vivo animal studies. frontiersin.org
Development as a Research Probe for Non-Invasive Assessment of Sympathetic Nervous System Function in Animal Models
Radioiodinated 3-Iodobenzylguanidinium is a well-established tool for the non-invasive assessment of the sympathetic nervous system in a research context. researchgate.net Its ability to be taken up by adrenergic neurons allows for the visualization and quantification of sympathetic innervation and function in various organs. wikipedia.org
Preclinical SPECT imaging with ¹²³I-MIBG in normal mice has been used to perform detailed biodistribution studies and quantify its uptake in organs with high sympathetic innervation, such as the adrenal medulla. koreascience.kr This provides baseline data essential for interpreting studies in disease models. In animal models of cardiovascular disease, such as hypertension and heart failure, ¹²³I-MIBG imaging serves as a powerful research probe to track the progression of sympathetic nerve damage or dysfunction over time. wikipedia.org This allows researchers to test the effects of new interventions aimed at preserving or restoring normal sympathetic nerve activity.
Elucidation of Complex Molecular Interactions and Signaling Cascades Beyond Primary Targets
The primary molecular interaction of this compound is its high-affinity binding to and transport by the norepinephrine transporter (NET). wikipedia.orgnih.gov Upon entering the cell, it is sequestered into neurosecretory vesicles by vesicular monoamine transporters (VMATs). nih.gov While this pathway is well-understood, future research is directed toward elucidating more complex and potentially secondary interactions.
The full extent of the compound's interactions once inside the cell remains an area for deeper exploration. It is largely considered to be non-metabolizable and is retained in storage vesicles. nih.gov However, whether it has subtle, long-term effects on vesicular function, neurotransmitter release, or other cellular signaling pathways is not fully known. A wide range of medications, including tricyclic antidepressants and sympathomimetic amines, are known to interfere with MIBG uptake, which highlights the complex pharmacology surrounding the NET transporter. researchgate.net Future studies could investigate potential low-affinity interactions with other transporters or cell-surface molecules. Furthermore, research into the downstream consequences of its accumulation in both target and non-target tissues could reveal previously uncharacterized biological effects, providing a more complete picture of its molecular activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
